5-butylsulfanyl-4-(2-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(butylsulfanyl)-6-isopropyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-(butylsulfanyl)-6-isopropyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of thiophene derivatives with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-6-isopropyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings and heterocyclic core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or heterocyclic core.
Scientific Research Applications
2-(butylsulfanyl)-6-isopropyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-6-isopropyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential as anticancer agents.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are synthesized through similar cyclization reactions and have applications in medicinal chemistry.
Uniqueness
2-(butylsulfanyl)-6-isopropyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the butylsulfanyl group, which can impart distinct chemical and biological properties compared to other thienopyrimidine derivatives.
Properties
Molecular Formula |
C23H28N2O2S2 |
---|---|
Molecular Weight |
428.6g/mol |
IUPAC Name |
5-butylsulfanyl-4-(2-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H28N2O2S2/c1-5-6-11-28-23-24-21-20(16-12-18(14(2)3)27-13-19(16)29-21)22(26)25(23)17-10-8-7-9-15(17)4/h7-10,14,18H,5-6,11-13H2,1-4H3 |
InChI Key |
FGKFLIXXROEYQJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4C |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4C |
Origin of Product |
United States |
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